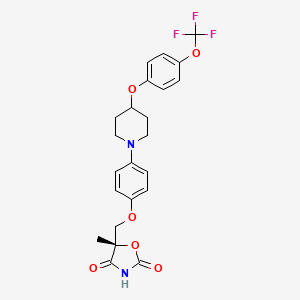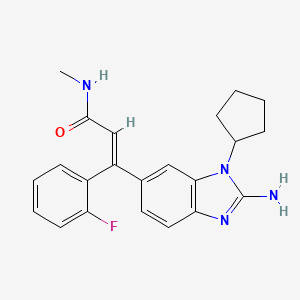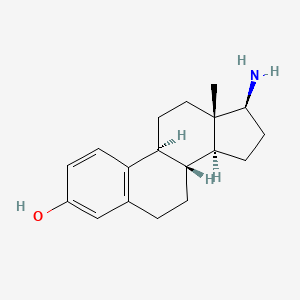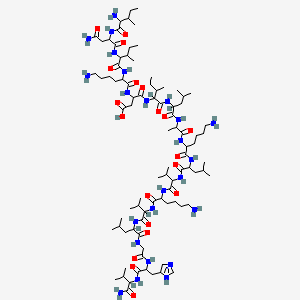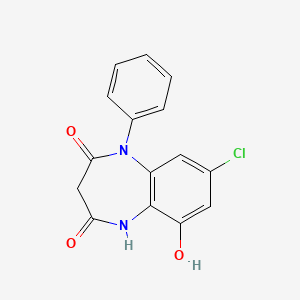
9-Hydroxy-N-desmethylclobazam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-N-desmethylclobazam is a metabolite of clobazam, a 1,5-benzodiazepine used primarily as an anticonvulsant and anxiolytic. Clobazam is known for its efficacy in treating epilepsy, particularly Lennox-Gastaut syndrome . The compound this compound retains some of the pharmacological properties of its parent compound, contributing to its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-N-desmethylclobazam typically involves the hydroxylation of N-desmethylclobazam. This can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. The specific details of the synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through high-performance liquid chromatography (HPLC) to isolate the desired compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-N-desmethylclobazam undergoes several types of chemical reactions, including:
Oxidation: Conversion of N-desmethylclobazam to this compound.
Reduction: Potential reduction reactions to modify the hydroxyl group.
Substitution: Reactions involving the substitution of functional groups on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for hydroxylation, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major product formed from the oxidation of N-desmethylclobazam is this compound. Other potential products may include various hydroxylated derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
9-Hydroxy-N-desmethylclobazam has several scientific research applications, including:
Biology: Studied for its pharmacokinetic properties and its role in the metabolism of clobazam.
Medicine: Investigated for its therapeutic potential in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacological profiles.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-N-desmethylclobazam involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Similar to clobazam, it binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its anticonvulsant and anxiolytic properties . The compound’s specific binding affinity and activity at different GABA receptor subunits contribute to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clobazam: The parent compound, known for its anticonvulsant and anxiolytic properties.
N-desmethylclobazam: The primary active metabolite of clobazam, which is further hydroxylated to form 9-Hydroxy-N-desmethylclobazam.
Uniqueness
This compound is unique due to its specific hydroxylation, which may alter its pharmacokinetic properties and receptor binding affinities compared to its parent compound and other metabolites. This uniqueness can influence its therapeutic efficacy and safety profile, making it a compound of interest in both clinical and research settings .
Propriétés
Numéro CAS |
70643-29-7 |
|---|---|
Formule moléculaire |
C15H11ClN2O3 |
Poids moléculaire |
302.71 g/mol |
Nom IUPAC |
8-chloro-6-hydroxy-1-phenyl-5H-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O3/c16-9-6-11-15(12(19)7-9)17-13(20)8-14(21)18(11)10-4-2-1-3-5-10/h1-7,19H,8H2,(H,17,20) |
Clé InChI |
WMIFHLOKDOYDRP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(C=C(C=C2O)Cl)N(C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



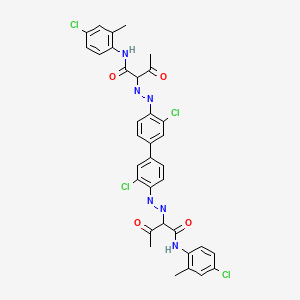
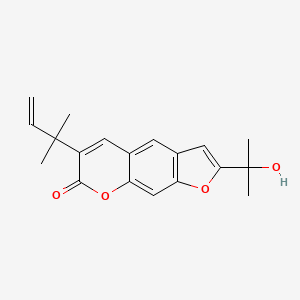
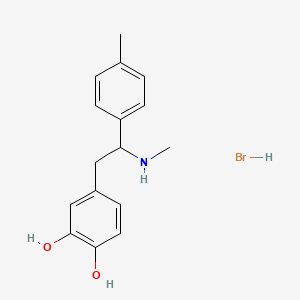
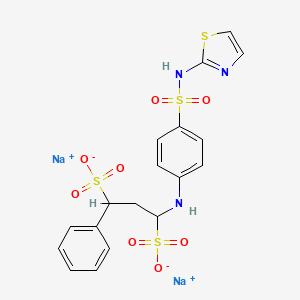
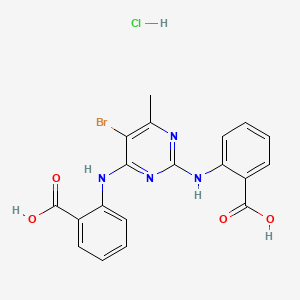
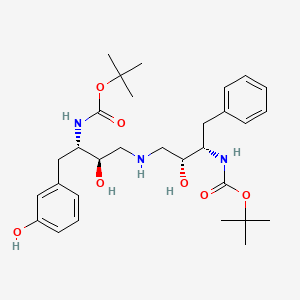
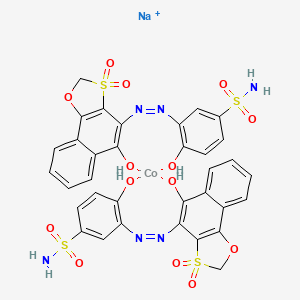
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
